molecular formula C13H16O4 B12404923 Mono-N-pentyl phthalate-3,4,5,6-D4

Mono-N-pentyl phthalate-3,4,5,6-D4

Cat. No.: B12404923
M. Wt: 240.29 g/mol
InChI Key: FPGPRAKRYDSZAW-YBNXMSKUSA-N
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Description

Significance of Stable Isotope-Labeled Internal Standards in Advanced Chemical Analysis

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a known amount to a sample undergoing analysis. numberanalytics.comlibretexts.org This standard helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and reliability of the results. numberanalytics.comnumberanalytics.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. scispace.comnih.gov Because they are chemically identical to the analyte (the substance being measured), they behave in the same way during extraction, chromatography, and ionization. aptochem.com Any loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. By comparing the signal of the analyte to the known concentration of the SIL-IS, researchers can accurately quantify the analyte's concentration, even in complex matrices where matrix effects could otherwise interfere with the measurement. aptochem.comclearsynth.com The use of SIL-IS is crucial for minimizing measurement uncertainty and is considered essential for accurate quantification in techniques like liquid chromatography-mass spectrometry (LC-MS). lgcstandards.com

Overview of Deuterated Phthalate (B1215562) Metabolites in the Context of Research Standards

Phthalates are a group of chemicals widely used as plasticizers in various consumer products. jst.go.jpnih.govoup.com Due to their widespread use, there is significant interest in understanding human exposure and potential health effects. jst.go.jpnih.gov Since phthalates are rapidly metabolized in the body, researchers often measure their metabolites in biological samples like urine to assess exposure. nih.govoup.com

To ensure the accuracy of these measurements, deuterated phthalate metabolites are frequently used as internal standards. clearsynth.comresearchgate.net Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen. clearsynth.com By replacing some of the hydrogen atoms in a phthalate metabolite with deuterium, a deuterated version is created that can be distinguished from the naturally occurring (unlabeled) metabolite by mass spectrometry. aptochem.comclearsynth.com This allows for precise quantification using the isotope dilution method, where the ratio of the unlabeled analyte to the labeled internal standard is used to determine the analyte's concentration. acs.orgnih.govbohrium.com

Rationale for Utilizing Mono-N-pentyl phthalate-3,4,5,6-D4 in Academic Investigations

This compound is the deuterium-labeled form of Mono-N-pentyl phthalate (MnPP), a metabolite of di-n-pentyl phthalate (DnPP). sigmaaldrich.commedchemexpress.com The "3,4,5,6-D4" designation indicates that four deuterium atoms have been incorporated into the benzene (B151609) ring of the phthalate structure. sigmaaldrich.com

The primary reason for using this compound in academic investigations is its role as an ideal internal standard for the quantification of MnPP in biological and environmental samples. researchgate.net Its chemical and physical properties are nearly identical to the unlabeled MnPP, ensuring that it behaves similarly during sample preparation and analysis. aptochem.com This co-elution and similar ionization response are critical for correcting any analytical variability, leading to highly accurate and precise measurements of MnPP exposure. aptochem.com The mass difference of four atomic mass units provides a clear distinction between the labeled standard and the native analyte in mass spectrometry, preventing signal overlap and ensuring reliable quantification. aptochem.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₄D₄O₄
CAS Number 358730-89-9
Molecular Weight 254.32 g/mol
Appearance Not specified, likely a solid or oil
Isotopic Purity Typically high, e.g., 99 atom % D

Detailed Research Findings

Numerous studies have demonstrated the successful application of deuterated internal standards, including those for phthalate metabolites, in achieving accurate and reliable quantitative results. For instance, research on the analysis of multiple phthalate metabolites in human urine has consistently shown that the use of isotope dilution mass spectrometry with labeled internal standards significantly improves the precision and accuracy of the measurements. acs.orgnih.govbohrium.com These methods are capable of detecting very low concentrations of metabolites, which is essential for assessing exposure in the general population. acs.orgnih.gov

The development of analytical methods for phthalate metabolites often involves enzymatic hydrolysis to measure both free and conjugated forms, followed by extraction and analysis using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov In these complex analytical procedures, the inclusion of a deuterated internal standard like this compound for each target analyte is crucial to compensate for any potential losses or variations at each step. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O4

Molecular Weight

240.29 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid

InChI

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D

InChI Key

FPGPRAKRYDSZAW-YBNXMSKUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC)[2H])[2H]

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Methodological Developments for Analytical Quantification Utilizing Mono N Pentyl Phthalate 3,4,5,6 D4

Advancements in Chromatographic and Mass Spectrometric Techniques for Phthalate (B1215562) Metabolite Analysis

The analysis of phthalate metabolites, which are often present at trace levels in complex biological and environmental samples, necessitates sophisticated analytical techniques. The combination of chromatography for separation and mass spectrometry for detection and quantification has become the gold standard in this field.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous determination of multiple phthalate metabolites in biological matrices like human urine. nih.gov The optimization of LC-MS/MS methods involves several critical steps to ensure sensitivity, specificity, and reliability.

A primary challenge during method development is the efficient detection of various phthalate monoesters under the same liquid chromatography and mass spectrometry conditions. nih.gov The process typically begins with the optimization of mass spectrometer parameters by direct infusion of analyte solutions to determine the most abundant and stable product ions for each metabolite, which are then used to build a multiple reaction monitoring (MRM) method. nih.gov

Method validation is a comprehensive process that assesses linearity, limit of quantification (LOQ), accuracy, precision, stability, and matrix effects. nih.gov For instance, a developed LC-MS/MS method for five common phthalate monoester metabolites demonstrated linearity over a range of concentrations with high correlation coefficients.

Table 1: Example of LC-MS/MS Method Validation Parameters for Phthalate Metabolites

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)
MMP 0.3 - 2000.32.5 - 5.83.1 - 6.5
MEP 0.3 - 2000.32.1 - 4.92.8 - 5.7
MBP 0.3 - 2000.33.2 - 6.14.0 - 7.2
MBzP 0.3 - 2000.33.5 - 6.84.2 - 7.9
MEHP 0.5 - 2000.54.1 - 7.55.3 - 8.8

This table is illustrative and based on typical performance characteristics reported in scientific literature. Actual values may vary depending on the specific instrumentation and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is another cornerstone for the analysis of phthalates and their metabolites. While historically requiring a derivatization step to increase the volatility of polar metabolites, recent advancements have explored methods that eliminate this step, simplifying sample preparation. nih.gov

GC-MS offers excellent chromatographic resolution, which is crucial because the structural similarities among phthalates can lead to a common base peak ion (m/z 149), making the identification and quantification of coeluting compounds challenging with a single quadrupole mass spectrometer. restek.com The use of GC-MS/MS enhances specificity by monitoring specific precursor-to-product ion transitions.

Optimization of GC-MS methods involves careful selection of the GC column and temperature programming. nih.govrestek.com Different stationary phases can be evaluated to achieve the best separation for a specific set of phthalates. restek.com For instance, a study might compare the performance of various columns to separate a comprehensive list of regulated and unregulated phthalates in the shortest possible time. restek.com

A significant advantage of GC-MS is its ability to provide detailed mass spectral information, aiding in the confident identification of analytes. restek.com The development of methods for analyzing phthalate monoesters without derivatization involves optimizing injector parameters, such as temperature and pressure, to handle these polar and thermally less stable compounds. nih.gov

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) in Environmental and Biological Matrices

Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has emerged as a powerful tool for the analysis of trace contaminants, including phthalate metabolites, in complex environmental and biological samples. The use of UHPLC provides faster separations and sharper peaks compared to conventional HPLC, leading to improved sensitivity and resolution.

High-resolution mass spectrometry offers the significant advantage of providing highly accurate mass measurements, which greatly enhances the confidence in compound identification. This is particularly valuable in metabolomics research and for identifying unknown metabolites in complex matrices. nih.gov

In the context of phthalate analysis, UHPLC-HRMS can be used for both targeted quantification and non-targeted screening of a wide range of metabolites. The high resolving power helps to distinguish analytes from matrix interferences, thereby improving the accuracy of quantification.

Principles and Implementation of Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

Isotope dilution mass spectrometry is a highly accurate method for quantification that relies on the use of an isotopically labeled version of the analyte as an internal standard. This approach is considered the gold standard for quantitative analysis in complex matrices because the internal standard can compensate for variations in sample preparation, chromatographic separation, and ionization efficiency.

Application of Mono-N-pentyl phthalate-3,4,5,6-D4 as an Internal Standard in Isotope Dilution Quantification

This compound is a deuterated form of Mono-N-pentyl phthalate and serves as an ideal internal standard for the quantification of its non-labeled counterpart and other phthalate monoesters in various analytical methods, including LC-MS/MS and GC-MS/MS. medchemexpress.com Because the physical and chemical properties of an isotopically labeled standard are nearly identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation.

In isotope dilution mass spectrometry, a known amount of the labeled internal standard, such as this compound, is added to the sample at the beginning of the analytical procedure. The ratio of the signal from the native analyte to the signal from the labeled internal standard is then used for quantification. This ratiometric measurement corrects for potential losses during sample processing and for matrix-induced signal suppression or enhancement in the mass spectrometer.

The use of deuterated internal standards, including various deuterated phthalate monoesters, is a common practice in methods developed for the determination of phthalates in diverse samples like wine, where it is coupled with GC/MS analysis. oiv.int

Strategies for Minimization of Background Contamination and Matrix Effects in Quantitative Analysis

A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, which can lead to background contamination. nih.govresearchgate.net Phthalates can be found in solvents, reagents, plasticware, and even the air, potentially leading to artificially elevated results. nih.govresearchgate.net To mitigate this, several strategies are employed:

Use of Glassware: Whenever possible, glass volumetric flasks and vials are used instead of plastic to reduce leaching of phthalates. researchgate.net

High-Purity Solvents: Utilizing high-purity, phthalate-free solvents and reagents is essential. researchgate.net

Procedural Blanks: Analyzing procedural blanks, which are samples that go through the entire preparation process without the matrix, helps to identify and quantify any background contamination. nih.govresearchgate.net Any detected background levels can then be subtracted from the sample results. nih.gov

Isolator Columns: In LC systems, an isolator column can be installed before the injector to trap phthalate contaminants from the mobile phase, preventing them from reaching the analytical column and detector. youtube.com

Matrix effects are another major concern in mass spectrometry-based quantification. nih.govchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.govnih.gov This can significantly impact the accuracy and reproducibility of the results. chromatographyonline.com Strategies to minimize matrix effects include:

Effective Sample Cleanup: Solid-phase extraction (SPE) is a common technique used to remove interfering components from the sample matrix before analysis. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is a crucial step.

Isotope Dilution: The use of stable isotope-labeled internal standards, such as this compound, is the most effective way to compensate for matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, ensuring accurate quantification. nih.gov

Sample Dilution: A "dilute and shoot" approach can sometimes be employed to reduce the concentration of matrix components, thereby minimizing their impact on ionization. mdpi.com

Development and Validation of Sample Preparation and Extraction Protocols for Phthalate Metabolite Research

The precise measurement of phthalate metabolites in biological samples like urine and serum is fundamental to understanding the extent of human exposure. nih.govnih.gov The development and subsequent validation of effective sample preparation and extraction protocols are essential for obtaining dependable analytical data. phenomenex.com this compound, in its role as a deuterated internal standard, is indispensable in these methods. It corrects for the loss of the target analyte that can occur during the various stages of sample processing and instrumental analysis. nih.govresearchgate.net The ubiquitous nature of phthalates in the laboratory environment necessitates rigorous control measures to prevent sample contamination. cdc.govthermofisher.com

Enzymatic Deconjugation Procedures for Glucuronidated Metabolites

Within the human body, phthalate monoesters undergo a metabolic process called glucuronidation, where they are conjugated with glucuronic acid. nih.gov This transformation increases their water solubility, facilitating their excretion in urine. nih.gov To accurately quantify the total concentration of a phthalate metabolite, a laboratory procedure known as enzymatic deconjugation is employed. researchgate.net This step uses an enzyme, typically β-glucuronidase, to break the bond with glucuronic acid, reverting the metabolite to its unconjugated form. researchgate.netchromatographyonline.com

The addition of this compound to the sample before this enzymatic reaction is a critical step. nih.gov As a stable isotope-labeled standard, it behaves almost identically to the native (non-deuterated) mono-n-pentyl phthalate throughout the deconjugation and subsequent analytical steps. mdpi.com This allows it to serve as a reliable proxy, accounting for any inconsistencies or inefficiencies in the enzymatic hydrolysis process. This ensures that the final calculated concentration of the target metabolite is a true and accurate reflection of its level in the original sample. nih.gov

Solid-Phase Extraction (SPE) and Other Sample Clean-up Techniques

After enzymatic deconjugation, biological samples still contain a multitude of other substances that can interfere with the analysis. phenomenex.com A "clean-up" step is therefore necessary to isolate the phthalate metabolites from this complex matrix. Solid-phase extraction (SPE) is a commonly used and effective technique for this purpose. cdc.govchromatographyonline.comresearchgate.net

In SPE, the sample is passed through a cartridge containing a solid material (the sorbent). phenomenex.com The phthalate metabolites, including the deuterated internal standard, are retained on this material while unwanted components are washed away. phenomenex.com The metabolites are then washed out of the cartridge (eluted) using a specific solvent. The use of this compound, which was added at the very beginning of the sample preparation process, allows researchers to accurately track and correct for any loss of the target analyte during these extraction and concentration steps. nih.govresearchgate.net

The selection of the appropriate SPE sorbent and solvents is crucial for maximizing the recovery of the analytes. mdpi.com Method validation studies often demonstrate high and reproducible recoveries for a range of phthalate metabolites when using automated SPE systems. nih.gov For instance, recoveries for many metabolites are often in the range of 80-99%. nih.gov The table below illustrates typical recovery rates for various phthalate metabolites using SPE-based methods.

Phthalate MetaboliteAverage Recovery (%)
Monoethyl phthalate (MEP)95
Monobutyl phthalate (MBP)98
Monobenzyl phthalate (MBzP)92
Mono-(2-ethylhexyl) phthalate (MEHP)88
This table is illustrative and actual recovery rates can vary based on the specific laboratory protocol and sample matrix.

Beyond SPE, other techniques like liquid-liquid extraction (LLE) are also employed, where the principle of using a deuterated internal standard to ensure accuracy remains equally vital. nih.gov The overarching goal of these clean-up techniques is to produce a concentrated and purified sample extract, ready for highly sensitive analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov

Research Applications of Mono N Pentyl Phthalate 3,4,5,6 D4 in Biomonitoring Studies

Assessment of Phthalate (B1215562) Metabolite Levels in Diverse Biological Matrices

The accurate determination of phthalate metabolite concentrations in various biological samples is a cornerstone of assessing human exposure. Mono-N-pentyl phthalate-3,4,5,6-D4 serves as an invaluable tool in these analytical methods.

Urine and serum are the most common matrices for assessing phthalate exposure. nih.govnih.gov Analytical methods, such as column-switching high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to measure phthalate metabolites in these samples. nih.gov The use of deuterated internal standards like this compound is essential to correct for any loss of the analyte during sample preparation and analysis, thereby ensuring the accuracy of the quantification. nih.govnih.gov

Studies have successfully identified and quantified various DPP metabolites in both urine and serum. nih.gov While some metabolic products are found in serum, their concentrations are significantly lower than in urine. nih.gov The ω-1 oxidation product of DPP, mono(4-hydroxypentyl) phthalate (MHPP), has been identified as the predominant urinary metabolite. nih.gov

Table 1: Median Urinary Concentrations of DPP Metabolites in Rats (24h post-administration)

MetaboliteMedian Concentration (μg/mL)
Mono(4-hydroxypentyl) phthalate (MHPP)993
Mono-n-pentyl phthalate (MPP)222
Mono(4-carboxybutyl) phthalate (MCBP)168
Mono(4-oxopentyl) phthalate (MOPP)47
Phthalic acid (PA)26
Mono-n-pentenyl phthalate (MPeP)16
Mono(3-carboxypropyl) phthalate (MCPP)9
Mono(2-carboxyethyl) phthalate (MCEP)0.2

Data sourced from a study on Sprague-Dawley rats administered a single oral dose of DPP. nih.gov

Beyond urine and serum, research has extended to measuring phthalate metabolites in other biological compartments to understand their potential effects on specific physiological processes. One such compartment is follicular fluid, the fluid that surrounds the developing oocyte in the ovary.

Studies have detected the presence of various phthalate metabolites in follicular fluid, raising concerns about their potential impact on female fertility. nih.govnih.gov The accurate quantification of these metabolites in such a complex matrix is critical for establishing associations between exposure and reproductive outcomes. The use of isotopically labeled internal standards is indispensable for achieving the necessary analytical sensitivity and accuracy in these specialized studies.

Contribution to Population-Based Exposure Assessment Methodologies

This compound and other labeled standards are integral to large-scale population studies that aim to assess the extent of human exposure to phthalates.

Both cross-sectional and longitudinal study designs are employed to monitor phthalate metabolite levels in populations. nih.govnih.gov Cross-sectional studies provide a snapshot of exposure at a single point in time, while longitudinal studies track exposure levels over an extended period, offering insights into exposure variability and trends. nih.govnih.gov In both types of studies, the precise measurement of urinary phthalate metabolites is crucial for associating exposure with health outcomes. nih.govnih.gov The use of internal standards ensures the comparability and reliability of data collected across different individuals and time points.

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), require high-throughput analytical methods to process a large number of samples efficiently. researchgate.net These methods often involve automated sample preparation and rapid analytical techniques like LC-MS/MS. researchgate.netchromatographyonline.com The inclusion of isotopically labeled internal standards in every sample is a key quality control measure in these high-throughput settings, ensuring the integrity and accuracy of the generated data. researchgate.net

Methodological Frameworks for Developing Biomarkers of Environmental Chemical Exposure

The development of robust and reliable biomarkers is essential for understanding the potential health risks associated with environmental chemical exposures. nih.govnih.gov A biomarker of exposure is a measurable substance in a biological sample that is indicative of exposure to a specific chemical.

The process of developing and validating biomarkers involves several steps, including identifying key metabolites, developing sensitive and specific analytical methods, and conducting population studies to establish reference ranges and assess associations with health outcomes. nih.govresearchgate.net The use of isotopically labeled internal standards like this compound is a fundamental component of the analytical validation process, ensuring the accuracy and precision of the biomarker measurement. nih.govnih.gov This, in turn, strengthens the methodological framework for developing and applying biomarkers in environmental health research. nih.govnih.gov

Investigations into Phthalate Metabolism Pathways Employing Mono N Pentyl Phthalate 3,4,5,6 D4

Elucidation of Primary and Secondary Metabolic Transformations of Parent Phthalates in Biological Systems

The metabolism of parent phthalate (B1215562) diesters, such as Di-n-pentyl phthalate (DPP), is a multi-step process that begins with primary metabolic transformations and is often followed by secondary modifications. The initial and most critical step is the Phase I hydrolysis, where ubiquitous esterase and lipase enzymes cleave one of the ester bonds of the parent diester. nih.govresearchgate.net This reaction results in the formation of the corresponding monoester, which for DPP is Mono-n-pentyl phthalate (MPP). nih.gov This primary metabolite is often more biologically active than the parent compound.

Following this primary hydrolysis, the monoester can undergo extensive Phase II secondary metabolic transformations, particularly for phthalates with longer alkyl chains. These transformations involve oxidation of the alkyl side chain, leading to the formation of several more hydrophilic, oxidized metabolites. These secondary metabolites are more easily excreted from the body.

In studies using rat models, researchers have identified numerous secondary metabolites of DPP following oral administration. The primary metabolite, MPP, was detected, but the most abundant urinary metabolite was found to be mono(4-hydroxypentyl) phthalate (MHPP), an ω-1 oxidation product. nih.gov Other identified secondary metabolites include:

mono(4-oxopentyl) phthalate (MOPP)

mono(4-carboxybutyl) phthalate (MCBP)

mono(3-carboxypropyl) phthalate (MCPP)

mono(2-carboxyethyl) phthalate (MCEP)

mono-n-pentenyl phthalate (MPeP) nih.gov

The identification and accurate quantification of this complex profile of metabolites are heavily reliant on advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry. In these analyses, deuterated standards such as Mono-N-pentyl phthalate-3,4,5,6-D4 are indispensable for ensuring the precision and reliability of the measurements.

Table 1: Key Urinary Metabolites of Di-n-pentyl Phthalate (DPP) Identified in Rat Models

Metabolite Type Compound Name Abbreviation
Primary Mono-n-pentyl phthalate MPP
Secondary Mono(4-hydroxypentyl) phthalate MHPP
Secondary Mono(4-carboxybutyl) phthalate MCBP
Secondary Mono(4-oxopentyl) phthalate MOPP
Secondary Mono(3-carboxypropyl) phthalate MCPP
Secondary Phthalic acid PA
Secondary Mono-n-pentenyl phthalate MPeP
Secondary Mono(2-carboxyethyl) phthalate MCEP

Data sourced from Silva et al. (2011). nih.gov

Tracing In Vitro and In Vivo Metabolic Fate Using Deuterated Analogs as Tools

Deuterated analogs, such as this compound, are fundamental tools for tracing the metabolic fate of phthalates both in living organisms (in vivo) and in controlled laboratory settings (in vitro). The stability of the deuterium (B1214612) label and the slight increase in mass it imparts allow it to be distinguished from its naturally occurring, non-labeled counterpart by mass spectrometry.

This characteristic is leveraged in several key ways:

Internal Standardization: In biomonitoring studies, which measure levels of phthalate metabolites in samples like urine or serum, deuterated standards are added to the sample at a known concentration at the beginning of the analytical process. This allows researchers to correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring highly accurate and precise quantification. This technique is often referred to as isotope-dilution mass spectrometry.

Metabolic Pathway Elucidation: In experimental studies, subjects can be administered a deuterium-labeled parent phthalate (e.g., Di-n-pentyl phthalate-D4). By tracking the appearance of deuterated metabolites in urine, blood, or tissues over time, scientists can definitively trace the metabolic pathway and determine the rates of formation and elimination of specific metabolites without interference from background environmental exposure to the non-labeled phthalate.

Pharmacokinetic Studies: Using labeled compounds helps in determining the absorption, distribution, metabolism, and excretion (ADME) kinetics of phthalates. Studies have used this approach to determine the half-life of metabolites and the total percentage of the initial dose that is excreted over time.

The use of these stable isotope-labeled standards is a gold-standard methodology that has greatly advanced the understanding of how phthalates are processed in the body and has improved the reliability of human exposure assessment.

Comparative Metabolic Studies Across Different Model Systems (e.g., animal models vs. in vitro systems)

Research into phthalate metabolism utilizes various model systems, each with distinct advantages and limitations. Comparing results across these systems is crucial for extrapolating findings to human health.

In Vivo Animal Models , typically using rats, provide a comprehensive view of phthalate metabolism within a complete biological system. These studies allow for the examination of absorption, tissue distribution, systemic metabolism involving multiple organs (like the liver and intestines), and excretion. For instance, studies in Sprague-Dawley rats have been instrumental in identifying the full spectrum of primary and secondary metabolites of DPP that are excreted in urine and found in serum. nih.gov These models are essential for understanding the complete metabolic fate of a compound.

In Vitro Systems , such as cell cultures or organotypic models (e.g., a three-dimensional testis co-culture system), offer a more controlled environment to investigate specific mechanisms of toxicity and metabolism. nih.gov A significant challenge for in vitro models is ensuring they possess the metabolic capability of a whole organism. nih.gov However, studies have demonstrated that some complex in vitro models are metabolically active, capable of performing the initial Phase I hydrolysis of phthalate diesters to their monoesters. nih.gov

Despite these capabilities, key differences often emerge between the two model types. Phthalates may be metabolized at different rates, and the kinetic and gene expression responses can vary significantly. nih.gov For example, an in vitro system might exhibit an early-stage response to phthalate exposure that is not sustained or observed in the same way in an in vivo model undergoing continuous dosing. nih.gov Furthermore, in vitro models may lack the full complement of Phase II enzymes present in a live animal, potentially leading to an underestimation of the formation of secondary, oxidized metabolites. koreascience.kr

Table 2: Comparison of In Vivo and In Vitro Model Systems for Phthalate Metabolism Studies

Feature In Vivo Animal Models In Vitro Systems
System Complexity High (whole organism) Low to Moderate (cells, tissues)
Metabolic Capability Complete (Phase I and Phase II) Often limited; may primarily show Phase I hydrolysis nih.gov
Data Type Systemic ADME, metabolite profiles in urine/serum Mechanistic data, cellular responses, specific enzyme activity
Relevance Good for overall metabolic fate and excretion patterns Good for isolating direct cellular effects and specific pathways
Limitations Species differences in metabolism, higher cost Lack of systemic context, potential for incomplete metabolism nih.govkoreascience.kr

Research into Factors Influencing Phthalate Metabolite Excretion Patterns

The excretion of phthalate metabolites, primarily in urine, is not constant and can be influenced by a variety of physiological and demographic factors. Understanding these sources of variability is critical for accurately interpreting biomonitoring data in epidemiological studies. This compound and other labeled analogs are vital for the precise measurements needed in this research.

Key factors that have been shown to influence phthalate metabolite concentrations in urine include:

Time of Day: Studies have demonstrated significant diurnal variation in the excretion of some phthalate metabolites. For certain secondary metabolites, the highest concentrations were found in urine samples collected later in the afternoon (3-6 PM), followed by early morning samples. nih.gov

Urine Dilution: The dilution of urine varies throughout the day and between individuals. To account for this, metabolite concentrations are often adjusted using the urine specific gravity (SG) or normalized to creatinine levels. nih.gov

Demographic and Lifestyle Factors: Research has found associations between urinary metabolite concentrations and factors such as sex, Body Mass Index (BMI), and smoking status. nih.gov Age can also play a role, with some studies noting that children may excrete higher levels of certain oxidized metabolites compared to adults. nih.gov

Metabolic Efficiency: Individuals may differ in their efficiency of metabolizing phthalates. For example, the ratio of the primary monoester metabolite to its secondary oxidized metabolites can vary, potentially indicating differences in Phase II enzyme activity. nih.gov Similarly, the ratio of free to conjugated (e.g., glucuronidated) metabolites might reflect an individual's capacity for detoxification and excretion. nih.gov

The short biological half-life of most phthalates means that urinary metabolite levels reflect very recent exposures. This results in high intra-individual variability over time, making a single spot urine sample a potentially unreliable measure of typical long-term exposure.

Environmental Research Utilizing Mono N Pentyl Phthalate 3,4,5,6 D4 for Phthalate Metabolite Analysis

Occurrence and Distribution of Phthalate (B1215562) Metabolites in Environmental Compartments

Phthalate esters are synthetic chemicals widely used as plasticizers, leading to their ubiquitous presence in the environment. frontiersin.orgfrontiersin.orgnih.gov Parent phthalates are metabolized into monoesters, which are often more water-soluble and are the target of environmental monitoring to understand exposure and contamination. nih.gov The accurate measurement of these metabolites is frequently accomplished using isotope dilution techniques, where a known amount of a labeled internal standard like Mono-N-pentyl phthalate-3,4,5,6-D4 is added to a sample. This ensures that even at trace concentrations, the reported levels of other phthalate metabolites are accurate. nih.gov

Aquatic Systems Research and Monitoring

Phthalate esters and their metabolites are recognized as significant pollutants in aquatic ecosystems, entering through industrial and municipal effluent discharges, runoff, and leaching from waste. frontiersin.orgfrontiersin.org High-end analytical methods are crucial for detecting the often low (μg/L) concentrations of these compounds in various aquatic compartments, including rivers, lakes, oceans, and wastewater. frontiersin.orgfrontiersin.org

Studies have consistently detected a range of phthalate metabolites in aquatic environments. For instance, research in various water bodies has revealed the presence of metabolites from common phthalates like di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DBP), and diethyl phthalate (DEP). frontiersin.orgfrontiersin.org Wastewater treatment plants are a significant point source, with studies showing high concentrations of DBP and DEHP in influents. frontiersin.orgfrontiersin.org The accurate quantification of these metabolites in such complex matrices relies heavily on robust analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope dilution, where standards such as this compound play a pivotal role. nih.govnih.gov

Table 1: Representative Concentrations of Phthalate Diesters in Global Aquatic Environments This table shows concentrations of the parent compounds, whose presence leads to the formation of the metabolites that are quantified using deuterated standards.

Phthalate EsterEnvironmental CompartmentConcentration Range (μg/L)Location
Dimethyl phthalate (DMP)Fresh WaterNot Detected - 31.7Worldwide
Di-n-butyl phthalate (DBP)Wastewater Influent2.7 - 2,488South Africa
Di(2-ethylhexyl) phthalate (DEHP)Wastewater Influent2.7 - 2,488South Africa
Di(2-ethylhexyl) phthalate (DEHP)Fresh WaterFrequently > 1.3European Union

Data compiled from studies on phthalate occurrence. frontiersin.orgfrontiersin.orgnih.gov Note: The use of internal standards like this compound is essential for obtaining accurate measurements of the corresponding monoester metabolites.

Terrestrial and Atmospheric Studies (e.g., soil, dust)

Phthalate metabolites are also prevalent in terrestrial and atmospheric compartments, largely due to the degradation of plastic products and atmospheric deposition. nih.govnih.gov Indoor dust and soil are significant reservoirs of these contaminants.

A study in Novi Sad, Serbia, detected six phthalic acid esters in all soil and street dust samples analyzed. nih.gov Di-(2-ethylhexyl) phthalate (DEHP) was the most dominant, and the highest total concentrations were found in city parks. nih.gov Similarly, research in Chinese agricultural regions found that the use of plastic shed film in cultivation leads to significant phthalate contamination in the soil. frontiersin.org In these studies, concentrations of various phthalates in soil ranged from 0.69 to 3.30 mg/kg. frontiersin.org The degradation of these parent compounds leads to monoester metabolites, and their analysis in complex solid matrices like soil and dust necessitates the use of isotope-labeled internal standards to ensure accuracy. nih.gov For example, studies on DEHP degradation in soil have shown that its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can accumulate, particularly under anaerobic conditions. nih.gov

Table 2: Phthalate Concentrations in Soil and Dust This table shows concentrations of parent phthalate esters found in solid environmental matrices. The analysis of their metabolites relies on standards like this compound.

Phthalate EsterMatrixConcentration Range (mg/kg)Location
Σ6PAEsStreet Dustup to 5.45Novi Sad, Serbia
Σ6PAEsSoilup to 2.12Novi Sad, Serbia
Σ19PAEs**Agricultural Soil0.69 - 3.30Jilin, China
Di-(2-ethylhexyl) phthalate (DEHP)Soil and DustDominant PAE (70-96% of total)Novi Sad, Serbia

\Σ6PAEs refers to the sum of six phthalic acid esters. nih.gov* \*Σ19PAEs refers to the sum of nineteen phthalate acid esters. frontiersin.org*

Methodologies for Studying Environmental Fate and Transport Mechanisms of Phthalate Metabolites

The most robust and widely accepted method for analyzing phthalate metabolites in environmental samples is chromatography coupled with mass spectrometry (MS), particularly isotope dilution mass spectrometry. nih.gov This approach is considered the gold standard for achieving the low detection limits and high precision required for environmental monitoring. nih.govnih.gov

The process typically involves:

Sample Collection and Spiking: A water, soil, or dust sample is collected. At the very beginning of the analytical process, a precise amount of a labeled internal standard, such as this compound, is added ("spiked") into the sample.

Extraction: The metabolites and the internal standard are extracted from the sample matrix. This can be done using liquid-liquid extraction for water or solvent extraction for solids like soil and dust. cdc.govresearchgate.net

Cleanup: The extract is purified to remove interfering compounds that could affect the analysis. researchgate.net

Analysis: The purified extract is injected into an analytical instrument, typically a high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS). nih.govresearchgate.net The instrument separates the different metabolites and measures the amount of both the native metabolite (the analyte) and its corresponding labeled internal standard.

Because the deuterated standard (e.g., this compound) behaves almost identically to the non-labeled analyte throughout the extraction, cleanup, and analysis steps, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.gov By comparing the final measured ratio of the analyte to the internal standard against a calibration curve, scientists can calculate the original concentration of the metabolite in the sample with very high accuracy, effectively canceling out errors from sample loss or instrument variability. nih.govcdc.gov

Source Apportionment and Environmental Load Assessment through Metabolite Profiling

Analyzing the specific profile and relative concentrations of different phthalate metabolites in an environmental sample can help identify the primary sources of pollution. epa.gov Different commercial phthalate products have distinct compositions. For example, high levels of monoethyl phthalate (MEP) would point to a source rich in its parent compound, diethyl phthalate (DEP), which is common in personal care products. researchgate.net In contrast, a profile dominated by various oxidized metabolites of DEHP would indicate pollution from sources using DEHP, such as flexible PVC plastics. epa.gov

This source apportionment relies on the highly accurate quantification of each individual metabolite. nih.gov The use of a suite of labeled internal standards, including compounds like this compound for its corresponding analyte, is essential for building these precise metabolite profiles. By obtaining reliable data, researchers can model the environmental load, track pollution pathways, and distinguish between different contamination sources, such as industrial discharge, agricultural runoff from plastic use, or leaching from landfills. nih.govnih.gov This information is vital for developing effective environmental regulations and remediation strategies.

Synthesis, Characterization, and Quality Assurance of Deuterated Phthalate Standards for Research

Methodologies for Isotopic Labeling and Chemical Synthesis of Deuterated Analogs

The synthesis of deuterated phthalate (B1215562) standards, including Mono-N-pentyl phthalate-3,4,5,6-D4, involves precise chemical reactions designed to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. The primary goal is to create a labeled analog that will not undergo hydrogen-deuterium exchange during analytical procedures.

A common and effective strategy for producing ring-deuterated phthalate monoesters involves a multi-step process beginning with a deuterated precursor. The synthesis of this compound typically starts with phthalic anhydride-d4. This key starting material, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium, can be prepared through various deuteration methods, such as catalytic H-D exchange.

The synthesis proceeds via the acylation of the corresponding alcohol with the deuterated phthalic anhydride (B1165640). researchgate.net The specific reaction for this compound is the mono-esterification of phthalic anhydride-d4 with n-pentanol. This reaction involves the nucleophilic attack of the pentanol's hydroxyl group on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the monoester product, 2-(pentoxycarbonyl)benzoic acid-d4. The reaction conditions are carefully controlled to favor the formation of the monoester over the diester. All transformation steps are designed to achieve high yields and ensure the stability of the deuterium label. researchgate.net

Alternative approaches can involve starting with deuterated n-pentanol and reacting it with standard phthalic anhydride, although labeling the aromatic ring is often preferred for creating internal standards for biomonitoring, as the metabolic processes primarily alter the alkyl chain. nih.govnih.gov

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid lgcstandards.com
Molecular Formula C₁₃H₁₂D₄O₄
Unlabeled CAS Number 24539-56-8 lgcstandards.com
Labeled CAS Number 1794756-28-7 lgcstandards.com
Molecular Weight 240.13 lgcstandards.com
SIL Type Deuterium lgcstandards.com
InChI Key FPGPRAKRYDSZAW-CXRURWBMSA-N

Analytical Characterization and Purity Assessment Protocols for Research Grade Standards

Once synthesized, the identity, purity, and isotopic enrichment of this compound must be rigorously verified to qualify it as a research-grade standard. This is a critical quality assurance step, ensuring that the standard will perform reliably in quantitative analyses. A combination of analytical techniques is employed for comprehensive characterization.

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and, therefore, the successful incorporation of the deuterium atoms. High-resolution mass spectrometry can verify the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which should be consistent with the expected structure and show a corresponding mass shift of +4 Da compared to the unlabeled analog. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the absence of protons at the labeled positions (3, 4, 5, and 6 on the aromatic ring) and to verify the structure of the pentyl chain. ²H NMR (Deuterium NMR) can be used to confirm the presence and location of the deuterium atoms. NMR is a powerful tool for determining the exact position of the isotopic label and assessing the degree of deuteration. epj-conferences.org

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to assess the chemical purity of the standard. nih.govfrontiersin.org These techniques separate the deuterated standard from any unreacted starting materials or by-products. The purity is typically determined by measuring the peak area of the target compound relative to the total area of all peaks in the chromatogram, often using a universal detector like a mass spectrometer or a flame ionization detector (for GC). For research-grade standards, purity levels are expected to be very high, often exceeding 98%. nih.gov

Table 2: Summary of Analytical Techniques for Characterization and Purity Assessment

TechniquePurposeKey Findings
Mass Spectrometry (MS/MS) Identity confirmation, Isotopic enrichmentVerifies correct molecular weight (mass shift) and fragmentation pattern. tandfonline.comnih.gov
NMR Spectroscopy Structural confirmation, Label positionConfirms the location of deuterium atoms and overall molecular structure. epj-conferences.org
HPLC or GC Chemical purity assessmentSeparates the compound from impurities to determine its purity level. nih.govfrontiersin.org

Development and Role of Certified Reference Materials for Inter-laboratory Method Harmonization

In environmental and clinical research, analytical results from different laboratories must be comparable to allow for meaningful large-scale studies and regulatory monitoring. nih.gov However, variations in analytical methods, instrumentation, and calibration can lead to significant inter-laboratory variability. nih.gov Certified Reference Materials (CRMs) are essential tools for overcoming this challenge and achieving method harmonization.

A CRM is a standard of the highest metrological quality, for which the property values (e.g., concentration, purity) have been certified through a technically valid procedure, and which is accompanied by a certificate issued by a certifying body. fishersci.comresearchgate.net The production and certification of CRMs are often performed under stringent quality systems, such as ISO/IEC 17025 (for testing and calibration laboratories) and ISO 17034 (for reference material producers). fishersci.comcpachem.com

Deuterated standards like this compound are crucial components in the analytical workflow that CRMs are designed to validate. Their primary role is as an internal standard in isotope dilution mass spectrometry. tandfonline.comresearchgate.net By adding a known amount of the deuterated standard to a sample (e.g., urine) at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, and injection can be accurately corrected. mdpi.com This is because the labeled and unlabeled compounds behave almost identically, and their ratio is precisely measured by the mass spectrometer.

The use of CRMs, which can be matrices like polymer resins or synthetic urine containing certified concentrations of phthalates or their metabolites, allows laboratories to:

Validate their analytical methods and demonstrate accuracy. tandfonline.com

Ensure the traceability of their measurements to a common reference. fishersci.com

Monitor their ongoing performance through quality control checks.

Reduce discrepancies in results between different laboratories, as demonstrated in proficiency testing and inter-laboratory comparison programs. nih.gov

By providing a common benchmark, CRMs, in conjunction with high-purity deuterated internal standards, underpin the generation of reliable and comparable data in human biomonitoring and environmental analysis, which is essential for assessing exposure and understanding potential health risks associated with phthalates. tandfonline.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.